Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate
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Overview
Description
Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate is an organic compound with a piperidine ring structure substituted with two ester groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable dicarboxylic acid derivative, the compound can be obtained via esterification followed by cyclization . Another method involves the use of chiral auxiliaries to ensure the correct stereochemistry is achieved during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions followed by purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may act as an enzyme inhibitor or modulator of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2R,3R)-2,3-dimethoxysuccinate: Similar in structure but with methoxy groups instead of ester groups.
(2R,3R)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups.
Uniqueness
Dimethyl (2R,3R)-piperidine-2,3-dicarboxylate is unique due to its piperidine ring structure and specific ester substitutions, which confer distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
dimethyl (2R,3R)-piperidine-2,3-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
PSWDQUVZEXSBST-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN[C@H]1C(=O)OC |
Canonical SMILES |
COC(=O)C1CCCNC1C(=O)OC |
Origin of Product |
United States |
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